molecular formula C14H18N2O3 B1676396 Methohexital CAS No. 151-83-7

Methohexital

Cat. No.: B1676396
CAS No.: 151-83-7
M. Wt: 262.30 g/mol
InChI Key: NZXKDOXHBHYTKP-UHFFFAOYSA-N
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Description

Methohexital, also known as methohexitone, is a barbiturate derivative primarily used as an anesthetic. It is classified as a short-acting barbiturate with a rapid onset of action. This compound is commonly used to induce deep sedation or general anesthesia for surgical and dental procedures. It is particularly useful in electroconvulsive therapy due to its ability to lower the seizure threshold .

Scientific Research Applications

Methohexital has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies involving barbiturate derivatives and their chemical properties.

    Biology: It is used in research to understand the effects of barbiturates on biological systems, particularly the central nervous system.

    Medicine: this compound is extensively used in clinical settings for inducing anesthesia and deep sedation.

    Industry: This compound is used in the pharmaceutical industry for the production of anesthetic drugs.

Mechanism of Action

Target of Action

Methohexital, a barbiturate derivative, primarily targets the GABA_A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which is essential for maintaining the balance between neuronal excitation and inhibition.

Mode of Action

This compound acts by binding to a distinct site associated with a Cl^- ionopore at the GABA_A receptor . This binding increases the duration of time for which the Cl^- ionopore is open, leading to an increased influx of chloride ions into the neuron . This influx results in hyperpolarization of the neuron, thereby reducing its excitability and inducing a sedative effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the inhibitory effect of GABA, this compound increases the opening duration of the chloride channels on the GABA_A receptors . This leads to an increased influx of chloride ions, causing hyperpolarization and decreased neuronal excitability .

Pharmacokinetics

This compound exhibits rapid onset and short duration of action, making it suitable for induction of anesthesia . It is primarily metabolized in the liver via demethylation and oxidation . The drug’s elimination half-life is approximately 5.6 ± 2.7 minutes , and it is excreted in the feces . The bioavailability of this compound is nearly 100% when administered intravenously .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of neuronal firing . By increasing the duration of chloride ionopore opening at the GABA_A receptor, this compound prolongs the post-synaptic inhibitory effect of GABA in the thalamus . This results in decreased neuronal excitability and induction of sedation .

Safety and Hazards

Methohexital should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this substance .

Future Directions

Methohexital is the preferred agent for use in electroconvulsive therapy (ECT) and has also found utility in procedural sedation for cardioversion, as an induction agent for intubation in neonates, and as a sedative in imaging procedures . Its rapid onset and short duration of action make this drug clinically useful .

Biochemical Analysis

Biochemical Properties

Methohexital interacts with the GABA A receptor, binding at a distinct site associated with a Cl- ionopore . This interaction increases the duration of time for which the Cl- ionopore is open, thus causing an inhibitory effect .

Cellular Effects

This compound, as a barbiturate, is used for the induction of anesthesia prior to the use of other general anesthetic agents and for induction of anesthesia for short surgical, diagnostic, or therapeutic procedures associated with minimal painful stimuli . Little analgesia is conferred by barbiturates; their use in the presence of pain may result in excitation .

Molecular Mechanism

The mechanism of action of this compound involves its binding at a distinct site associated with a Cl- ionopore at the GABA A receptor . This binding increases the duration of time for which the Cl- ionopore is open, thus prolonging the post-synaptic inhibitory effect of GABA in the thalamus .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its rapid onset of action and short duration of action . It has been commonly used to induce deep sedation or general anesthesia for surgery and dental procedures .

Metabolic Pathways

This compound is primarily metabolized in the liver via demethylation and oxidation . Side-chain oxidation is the primary means of metabolism involved in the termination of the drug’s biological activity .

Transport and Distribution

This compound is administered intravenously and has a bioavailability of approximately 100% . It is distributed within the body via the circulatory system.

Subcellular Localization

As a small molecule drug, this compound does not have a specific subcellular localization. Its site of action is at the GABA A receptor, which is located in the cell membrane .

Preparation Methods

Methohexital can be synthesized through the classic method of making barbituric acid derivatives. The process involves the reaction of malonic ester derivatives with derivatives of urea. Specifically, the allyl-(1-methyl-2-pentynyl) malonic ester is synthesized by alkylation of the malonic ester, starting with 2-bromo-3-hexyne, which gives (1-methyl-2-pentynyl)malonic ester, followed by allylbromide. The final step involves the reaction of the disubstituted malonic ester with N-methylurea to yield this compound .

Chemical Reactions Analysis

Methohexital undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include liver enzymes that facilitate the oxidation and demethylation processes. The major products formed from these reactions are metabolites that are eventually excreted from the body.

Comparison with Similar Compounds

Properties

IUPAC Name

5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXKDOXHBHYTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023287
Record name Methohexital
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Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methohexital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014617
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Solubility

5.24e-02 g/L
Record name Methohexital
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Mechanism of Action

Methohexital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged.
Record name Methohexital
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CAS No.

151-83-7
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-methyl-5-(1-methyl-2-pentynyl)-5-(2-propenyl)-
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Record name Methohexital [USP:INN:BAN]
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Record name Methohexital
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Record name Methohexital
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Record name Methohexital
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Record name METHOHEXITAL
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Record name Methohexital
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Methohexital, and how does it work?

A1: this compound is a short-acting barbiturate anesthetic [, , ]. It acts similarly to Thiopental [, ], primarily by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system [Not explicitly mentioned in provided texts]. This leads to a decrease in neuronal excitability and induces anesthesia.

Q2: What is the structural formula and molecular weight of this compound?

A2: this compound is chemically known as α-(±)-1-Methyl-5-(1-methyl-2-pentyn-1-YL)-5-(2-propen-1-YL) 2,4,6 (1H,3H,5H)-pyrimidinetrione. Its molecular formula is C14H18N2O3, and its molecular weight is 262.30 [, ].

Q3: How is this compound administered, and what factors influence its effective dose?

A3: this compound is typically administered intravenously [, , , , , ]. The effective dose can vary depending on factors such as the desired depth of anesthesia, the patient's age, weight, and overall health, and the specific procedure being performed [Not explicitly mentioned in provided texts, but inferred from clinical context].

Q4: What analytical techniques are used to study this compound?

A4: High-performance liquid chromatography (HPLC) is commonly employed to analyze this compound and its impurities. Researchers have developed and validated specific RP-HPLC methods for determining related substances in this compound drug substances []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to assess the chemical stability of this compound in mixtures [].

Q5: How do researchers ensure the quality and consistency of this compound used in research?

A5: Quality control measures are crucial for ensuring the reliability and reproducibility of research findings. Researchers adhere to stringent quality control and assurance protocols throughout the development, manufacturing, and distribution of this compound. This typically involves rigorous analytical method validation, including assessments of accuracy, precision, and specificity, to ensure the compound's identity, purity, and potency [Inferred from research practices and regulatory standards].

Q6: How is this compound used in research?

A6: Due to its rapid onset and short duration of action, this compound has proven to be a valuable tool in various research settings. Researchers use it to induce anesthesia in animal models, particularly in studies investigating neurological processes, cardiovascular function, and pain perception [, , , , ].

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